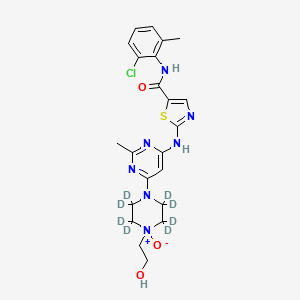

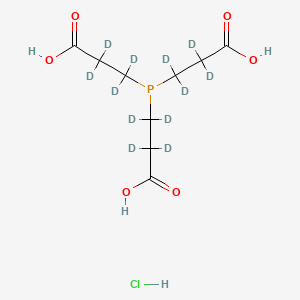

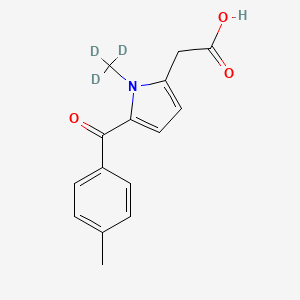

![molecular formula C7H6N2O B564439 Imidazo[1,2-a]pyridin-7-ol CAS No. 896139-85-8](/img/structure/B564439.png)

Imidazo[1,2-a]pyridin-7-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridin-7-ol is a type of fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridin-7-ol has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridin-7-ol has been investigated using density functional theory-based chemical reactivity parameters . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were obtained by the B3LYP/6-311G++(d,p) level of theory .Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-7-ol can be functionalized through various radical reactions. These reactions are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-7-ol is a white to pale-yellow to yellow-brown solid . It has a molecular weight of 134.14 . It is typically stored at room temperature .科学的研究の応用

Optoelectronic Devices

Imidazo[1,2-a]pyridin-7-ol derivatives are known for their luminescent properties, which make them suitable for use in optoelectronic devices . These compounds can be utilized in the development of organic light-emitting diodes (OLEDs), where they act as emitters or host materials. Their ability to emit light upon electrical excitation is crucial for the performance of OLEDs used in displays and lighting.

Sensors

The unique chemical structure of these derivatives allows them to interact with various substances, making them excellent candidates for sensor applications . They can be incorporated into chemical sensors to detect gases, ions, or organic molecules. Their sensitivity to environmental changes is beneficial for real-time monitoring and detection systems.

Anticancer Agents

Recent studies have highlighted the potential of imidazo[1,2-a]pyridin-7-ol derivatives as anticancer agents . These compounds have been evaluated against breast cancer cells, showing promising antiproliferative effects. The derivatives can induce apoptosis or inhibit cell growth, making them valuable for cancer research and drug development.

Confocal Microscopy and Imaging

Due to their luminescent properties, these derivatives can serve as emitters for confocal microscopy and imaging . They can be used to label biological samples, allowing for the visualization of cellular structures and processes with high resolution. This application is significant for medical diagnostics and biological research.

Pharmaceutical Industry

Imidazo[1,2-a]pyridin-7-ol cores are increasingly important in the pharmaceutical industry due to their broad pharmacological activities . They are found in drugs with various therapeutic effects, such as antiviral, antibacterial, antimicrobial, and anti-inflammatory properties. The versatility of this scaffold makes it a valuable target for drug discovery and development.

Material Science

In material science, the structural character of imidazo[1,2-a]pyridin-7-ol derivatives is exploited for the creation of new materials . Their stability and electronic properties are advantageous for developing advanced materials with specific functionalities, such as conductive polymers or nanomaterials.

Safety And Hazards

Imidazo[1,2-a]pyridin-7-ol is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

将来の方向性

Imidazo[1,2-a]pyridin-7-ol and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . Many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

特性

IUPAC Name |

1H-imidazo[1,2-a]pyridin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h1-5,8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFQJHYMRLHGLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CNC2=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650763 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridin-7-ol | |

CAS RN |

896139-85-8 |

Source

|

| Record name | Imidazo[1,2-a]pyridin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

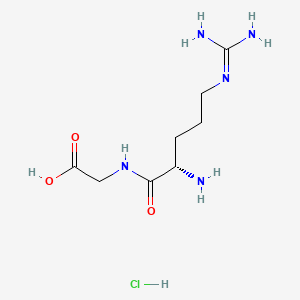

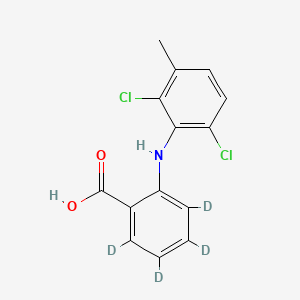

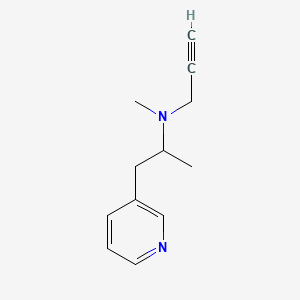

![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)